molecular formula C16H19FN4O2 B6446097 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine CAS No. 2548975-41-1

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine

Cat. No. B6446097
CAS RN: 2548975-41-1
M. Wt: 318.35 g/mol
InChI Key: ZUBGSTSLEUFESY-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine” is a chemical compound that has been studied for its potential applications in various fields. It has been found to play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine”, has been a subject of research in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound involves a piperazine ring, which is puckered. The 1,6-dihydro-pyridazine ring makes dihedral angles with the phenyl and benzene rings .


Chemical Reactions Analysis

The compound has been found to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.32 g/mol. It has a topological polar surface area of 55.9 Ų. It has a complexity of 463 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Synthesis of Piperazine Derivatives

The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Inhibitor of Human Equilibrative Nucleoside Transporters

The compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Pharmaceutical Quality Control Testing

The compound can be used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Kinase Inhibitor

The compound has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes. It exhibits inhibitory activity against kinases such as Janus kinase (JAK) 1, 2, and 3, which are implicated in various inflammatory and autoimmune diseases.

Neuropharmacological Potential

Given the neuropharmacological potential of piperazine derivatives, the compound could be investigated for its therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by targeting specific neurotransmitter systems.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-22-14-11-15(23-2)19-16(18-14)21-9-7-20(8-10-21)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBGSTSLEUFESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine

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